molecular formula C15H22N4O2 B5497597 1-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one

1-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one

Cat. No. B5497597
M. Wt: 290.36 g/mol
InChI Key: ZXHYQWJMBIFVOL-UHFFFAOYSA-N
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Description

The compound “1-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one” is a type of 1,3,4-oxadiazole . These compounds are composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles involves several steps. For instance, the reaction of 2-chloro-5-fluoro-3-methoxybenzaldehyde with 2-aminopyridine in the presence of sodium hydroxide and N,N-dimethylformamide, followed by the reduction of the aldehyde group using sodium borohydride. The reaction of the alcohol with hydrobromic acid, the reaction of the bromide with acetic anhydride in the presence of triethylamine, and the reaction of the acetate with 2-aminopyridine in the presence of sodium hydroxide and N,N-dimethylformamide are also involved. Finally, the reaction of cyclopropylcarbonyl chloride with sodium azide in the presence of copper (I) iodide and sodium ascorbate to form the cyclopropyl azide, followed by the reaction of the azide with the pyridinone in the presence of triethylamine and acetic acid forms the final compound.


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles, including “1-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one”, is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-chloro-5-fluoro-3-methoxybenzaldehyde with 2-aminopyridine in the presence of sodium hydroxide and N,N-dimethylformamide, the reduction of the aldehyde group using sodium borohydride, the reaction of the alcohol with hydrobromic acid, the reaction of the bromide with acetic anhydride in the presence of triethylamine, the reaction of the acetate with 2-aminopyridine in the presence of sodium hydroxide and N,N-dimethylformamide, and the reaction of cyclopropylcarbonyl chloride with sodium azide in the presence of copper (I) iodide and sodium ascorbate to form the cyclopropyl azide, followed by the reaction of the azide with the pyridinone in the presence of triethylamine and acetic acid to form the final compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles can vary depending on the specific compound. For example, one compound was found to be a white solid with a melting point of 106.6–108.1 °C . In IR spectra, all synthesized compounds showed an absorption band at 2934.96–2920.80 cm −1 which was assigned to an alkyl stretch (–CH 2 –), and the 1444–1580 cm −1 absorption assigned to aromatic C=C stretching .

Safety and Hazards

The safety and hazards of 1,3,4-oxadiazoles can also vary depending on the specific compound. For example, 5-Cyclopropyl-1,3,4-oxadiazol-2-amine is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed .

Future Directions

The future directions for the research and development of 1,3,4-oxadiazoles, including “1-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one”, could involve further exploration of their potential as anti-infective agents . The scarcity of curative action of antibiotics and anti-infective agents and complex genomic structure of microorganism has led to resistance among them leading to ineffectiveness of the currently used treatment regimen . These all facts have necessitated the urge of new chemical entities to act against these microorganisms .

properties

IUPAC Name

1-[1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c20-14-2-1-7-19(14)12-5-8-18(9-6-12)10-13-16-17-15(21-13)11-3-4-11/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHYQWJMBIFVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CCN(CC2)CC3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methyl]piperidin-4-YL}pyrrolidin-2-one

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